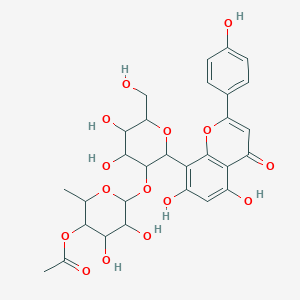

Flavone base + 3O, C-Hex-AcetyldHex

Beschreibung

Eigenschaften

IUPAC Name |

[6-[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUXMJLUPJNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Biosynthesis of Flavone Derivatives with C Hexose and Acetylated Deoxyhexose Moieties

Core Flavone (B191248) Biosynthetic Pathways

The journey to the flavone skeleton starts with fundamental building blocks from primary metabolism, which are channeled into the phenylpropanoid pathway.

The biosynthesis of all flavonoids commences with the general phenylpropanoid pathway. nih.gov This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govnih.gov PAL catalyzes the initial deamination of phenylalanine to trans-cinnamic acid. nih.gov Subsequently, C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov Finally, 4CL facilitates the addition of a coenzyme A (CoA) molecule to p-coumaric acid, yielding 4-coumaroyl-CoA. nih.gov

The entry point into the flavonoid-specific pathway is marked by the activity of chalcone (B49325) synthase (CHS), a type III polyketide synthase. nih.govnih.gov This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov Through a series of decarboxylation, condensation, and cyclization reactions, CHS forms a linear tetraketide intermediate which then undergoes an intramolecular Claisen condensation to produce naringenin (B18129) chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone). nih.govwikipedia.orgresearchgate.net CHS is a crucial rate-limiting enzyme in flavonoid biosynthesis and its expression is often induced by various developmental and environmental cues, including UV light and pathogens. nih.govnih.gov

Following the formation of naringenin chalcone, the pathway proceeds to the formation of the characteristic three-ring flavone structure. The first step in this transformation is the stereospecific cyclization of the chalcone into a flavanone (B1672756), catalyzed by chalcone isomerase (CHI). oup.comnih.govbiotech-asia.org This enzyme facilitates the formation of the heterocyclic C-ring, converting naringenin chalcone into (2S)-naringenin. oup.comijfmr.com While this isomerization can occur spontaneously, CHI significantly enhances the rate and stereospecificity of the reaction. acs.org

From the central flavanone intermediate, naringenin, the pathway can diverge to produce various classes of flavonoids. nih.gov The direct formation of the flavone skeleton from a flavanone is catalyzed by flavone synthase (FNS). nih.govmdpi.com There are two main types of FNS enzymes that have been identified in plants, designated as FNSI and FNSII. mdpi.comfrontiersin.org

FNSI is a soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase that directly converts flavanones into flavones. mdpi.comfrontiersin.org

FNSII , a cytochrome P450 monooxygenase typically anchored to the endoplasmic reticulum, also catalyzes the desaturation of the C-ring to form the flavone. frontiersin.org

The action of these enzymes on naringenin results in the formation of apigenin (B1666066), a common flavone. Further modifications to the flavanone precursor, such as hydroxylation at different positions by enzymes like flavanone 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H), can lead to a wider array of flavone structures. nih.govoup.com

A simplified representation of the core flavone biosynthetic pathway is presented below:

Phenylalaninetrans-Cinnamic acidp-Coumaric acid4-Coumaroyl-CoANaringenin ChalconeNaringenin (a flavanone)Apigenin (a flavone)Interactive Data Table: Key Enzymes in Core Flavone Biosynthesis

| Enzyme | Abbreviation | Function | Pathway Step |

| Phenylalanine ammonia-lyase | PAL | Deaminates phenylalanine to trans-cinnamic acid. nih.gov | Phenylpropanoid Pathway |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov | Phenylpropanoid Pathway |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. nih.gov | Phenylpropanoid Pathway |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govnih.gov | Chalcone Formation |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. oup.comnih.gov | Flavanone Formation |

| Flavone synthase | FNS | Introduces a double bond in the C-ring of flavanones to form flavones. nih.govmdpi.com | Flavone Formation |

Glycosylation Mechanisms in Flavone Biosynthesis

The structural diversity and biological activity of flavones are significantly enhanced by glycosylation, the attachment of sugar moieties. This process is catalyzed by a large and diverse group of enzymes known as glycosyltransferases.

A particularly important modification is C-glycosylation, where a sugar is attached directly to a carbon atom of the flavone nucleus, forming a stable C-C bond. This reaction is catalyzed by C-glycosyltransferases (CGTs). C-glycosylation often occurs at the C-6 or C-8 positions of the flavone A-ring.

The biosynthesis of C-glycosyl flavones follows a distinct route. It is believed that C-glycosylation occurs at the flavanone stage, prior to the formation of the flavone. nih.gov Specifically, flavanones are first hydroxylated at the 2-position by flavanone 2-hydroxylase (F2H) to generate 2-hydroxyflavanones. nih.gov These intermediates then serve as the substrates for CGTs, which transfer a hexose (B10828440) sugar, typically glucose from UDP-glucose, to the C-6 or C-8 position. The resulting C-glycosylated flavanone is then converted to a C-glycosyl flavone by the action of FNS. nih.gov The regioselectivity of CGTs, determining whether the sugar is attached to C-6 or C-8, is a key factor in generating the vast diversity of C-glycosylflavonoids found in nature.

O-glycosylation, the attachment of a sugar moiety via an oxygen atom, is another common modification of flavonoids and is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes utilize an activated sugar donor, most commonly a UDP-sugar such as UDP-glucose, UDP-galactose, or UDP-rhamnose, and transfer the sugar to a hydroxyl group on the flavonoid acceptor. nih.gov

In the context of flavone biosynthesis, O-glycosylation can occur on the flavone backbone itself or on a previously attached sugar moiety. For instance, a C-glycosylflavone can be further O-glycosylated on the sugar or on a free hydroxyl group of the aglycone. This subsequent glycosylation is also carried out by specific UGTs. The promiscuity and regioselectivity of different UGTs contribute significantly to the chemical diversity of flavone glycosides.

Deoxyhexose Incorporation and Acetylation Processes

Further structural complexity is introduced by the incorporation of deoxyhexose sugars and subsequent acetylation. Deoxyhexoses, such as rhamnose, are sugars that have had a hydroxyl group replaced by a hydrogen atom. The biosynthesis of the activated form of rhamnose, UDP-rhamnose, is a key prerequisite for its incorporation into flavonoids. nih.gov Specific UGTs are responsible for transferring rhamnose to the flavonoid aglycone or to another sugar already attached to the flavonoid.

Following glycosylation, the sugar moieties can be further modified by acylation, most commonly acetylation. This involves the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the sugar. This reaction is catalyzed by acyltransferases. Acetylation can influence the solubility, stability, and biological activity of the final flavone derivative. The combination of C- and O-glycosylation with various sugars, including deoxyhexoses, and subsequent acetylation leads to an immense variety of flavone structures with diverse functions in plants.

Biosynthesis of Deoxyhexose Sugars for Flavonoid Conjugation

The diversity of flavonoids is greatly expanded by the attachment of various sugar moieties, including deoxyhexoses like rhamnose. nih.gov The biosynthesis of these specialized sugars is a critical prerequisite for their conjugation to the flavone core. The production of novel flavonoid glycosides can be achieved by engineering the nucleotide sugar metabolic pathways in host organisms. asm.org

For instance, to create an unnatural flavonoid glycoside, quercetin (B1663063) 3-O-(6-deoxytalose), the gene tll from Actinobacillus actinomycetemcomitans was introduced into Escherichia coli. asm.org This gene encodes dTDP-6-deoxy-L-lyxo-4-hexulose reductase, an enzyme that converts an endogenous nucleotide sugar intermediate into dTDP-6-deoxytalose. asm.org This demonstrates that by introducing new genes for the biosynthesis of a specific nucleotide sugar, microbial hosts can be programmed to produce novel sugar donors for subsequent glycosylation steps. asm.org While the sugars commonly found on flavonoids include glucose, galactose, rhamnose, xylose, and arabinose, engineering these pathways opens the door to creating a wider array of "unnatural" flavonoid glycosides with potentially new biological activities. nih.govasm.org

Enzymology of Acetyl Group Transfer to Glycosyl Moieties

Acylation, the addition of an acetyl group, is a common modification of flavonoid glycosides that can significantly alter their properties. mdpi.comnih.gov This reaction is catalyzed by specific acyltransferases. For example, an acetyl esterase from the fungus Trichoderma reesei has been shown to catalyze the transacylation of acetyl groups to the carbohydrate moieties of flavonoid glycosides. nih.gov This enzyme can acylate esculin (B1671248) at the 3-position of its glucosyl residue and rutin (B1680289) at its carbohydrate moiety. nih.gov

The addition of acetyl groups can increase the stability and lipophilicity of flavonoid glycosides, which may enhance their penetration through cell membranes. mdpi.comnih.gov In some synthetic acetylated flavonoid glycosides, the presence of these acetyl groups was found to be essential for their cell growth inhibitory activity. mdpi.com However, the conditions for acetylation and subsequent deacetylation must be carefully controlled, as the use of alkaline media to remove acetyl protecting groups can sometimes lead to the decomposition of the flavonoid structure itself. frontiersin.org

Interplay of Glycosylation and Acetylation in Vivo

In nature, glycosylation and acetylation are sequential modifications that fine-tune the physicochemical properties and biological functions of flavonoids. mdpi.comnih.gov Glycosylation is a primary mechanism that impacts the bioactivity, metabolism, and localization of these molecules in living cells. nih.govnih.gov It generally increases water solubility and stability while potentially reducing toxicity. nih.govresearchgate.net

Metabolic Engineering Approaches for Novel Flavone Glycoside Production

The production of complex flavonoids through traditional plant extraction is often inefficient due to low yields and complex purification processes. nih.gov As an alternative, metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has emerged as a promising strategy for the sustainable and scalable production of these valuable compounds. nih.govfrontiersin.org

Heterologous Expression of Biosynthetic Enzymes in Microbial Systems

A key strategy in microbial production is the heterologous expression of the entire biosynthetic pathway for a target flavonoid. frontiersin.orgresearchgate.net This involves introducing genes from plants into a microbial host. internationalscholarsjournals.com For the synthesis of C-glycosyl flavones, this requires the co-expression of multiple enzymes, often with different subcellular localizations, which can be a significant challenge. nih.govresearchgate.net

Polyprotein technology has been successfully used in yeast to reconstruct the flavone C-glycoside pathway. This approach involves expressing a flavanone 2-hydroxylase (F2H) and a C-glucosyltransferase (CGT) from a single construct. nih.govresearchgate.net When fed the flavanone naringenin, the engineered yeast produced high concentrations of 2-hydroxynaringenin-C-glucoside, which could then be chemically converted to the corresponding flavone-C-glucoside. nih.govresearchgate.net The choice of microbial host is critical; E. coli is a common choice due to its well-understood genetics, but it can struggle to functionally express certain eukaryotic enzymes like the cytochrome P450s that are often required for flavonoid modifications. researchgate.netinternationalscholarsjournals.com

To overcome challenges in glycosylation efficiency, fusion proteins have been developed. For example, fusing a flavonoid O-glucosyltransferase with a sucrose (B13894) synthase allows for the recycling of the UDP-glucose sugar donor, making the process more cost-effective. researchgate.net

Table 1: Examples of Heterologous Expression for Flavonoid Production (This table is interactive. You can sort and filter the data.)

| Product | Host Organism | Key Enzymes Expressed | Precursor | Reported Titer | Reference(s) |

| Naringenin | E. coli | TAL, 4CL, CHS, CHI | Tyrosine | 191.9 mg/L | frontiersin.org |

| Kaempferol | S. cerevisiae | F3H, FLS | Naringenin | 86 mg/L | frontiersin.org |

| 2-hydroxynaringenin-C-glucoside | S. cerevisiae | F2H-CGT Polyprotein | Naringenin | High concentrations | nih.govresearchgate.net |

| Fisetin | E. coli | TAL, 4CL, CHS, CHR, CHI, F3H, FLS, FMO, CPR | Tyrosine | 0.3 mg/L | frontiersin.org |

| Quercetin 3-O-(6-deoxytalose) | E. coli | tll, UGT | Quercetin | - | asm.org |

Strategies for Enhancing Precursor Supply for Complex Flavone Synthesis

A major bottleneck in the microbial production of flavonoids is the limited availability of key precursors. nih.gov The biosynthesis of the basic flavone structure requires one molecule of p-coumaroyl-CoA (derived from the shikimate pathway) and three molecules of malonyl-CoA. nih.gov Therefore, metabolic engineering efforts often focus on increasing the intracellular pools of these essential building blocks. nih.gov

Several strategies have been developed to enhance precursor supply:

Enhancing Malonyl-CoA: The intracellular concentration of malonyl-CoA is often a limiting factor. Strategies to boost its production are critical for improving flavonoid yields. nih.gov

Enhancing Phenylpropanoid Precursors: The shikimate pathway produces the aromatic amino acids that are converted into p-coumaroyl-CoA. Enhancing the flux through this pathway is key. This can be achieved by:

Increasing PEP and E4P Supply: Overexpressing enzymes like transaldolase can pull carbon flux towards erythrose-4-phosphate (E4P), a key shikimate pathway precursor. frontiersin.org Inhibiting the phosphotransferase system (PTS), which consumes phosphoenolpyruvate (B93156) (PEP), can also increase the PEP pool available for flavonoid synthesis. nih.gov

Boosting Cofactor Availability: Many enzymes in the pathway, particularly hydroxylases, depend on cofactors like NADPH and FAD(H₂). frontiersin.org Engineering the host's metabolism to improve the synthesis and regeneration of these cofactors can significantly increase product titers. frontiersin.org

Enhancing Sugar Donors: For glycoside production, an ample supply of activated sugars like UDP-glucose is necessary. One successful strategy in E. coli involved knocking out the udg gene, which encodes UDP-glucose dehydrogenase. internationalscholarsjournals.com This eliminated a competing pathway for UDP-glucose consumption, leading to a significant increase in the production of flavanone glycosides. internationalscholarsjournals.com

By combining the heterologous expression of biosynthetic pathways with targeted strategies to boost precursor and cofactor availability, researchers are paving the way for the efficient and sustainable production of complex and novel flavone glycosides.

Iii. Innovative Synthetic Strategies for Flavone Derivatives Incorporating C Hexose and Acetylated Deoxyhexose Units

Chemoenzymatic Synthesis of Complex Flavone (B191248) Glycosides

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions, offering a powerful toolkit for constructing complex glycoconjugates. nih.gov This approach is particularly advantageous for the synthesis of flavonoid glycosides, where precise control over glycosylation and acylation is paramount. nih.govnih.gov

Enzymatic glycosylation is a cornerstone of chemoenzymatic synthesis, providing a green and efficient alternative to traditional chemical methods. mdpi.comelsevierpure.com Glycosyltransferases (GTs) and glycosidases are the primary enzymatic tools for this purpose. mdpi.com

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule with high regio- and stereoselectivity. mdpi.comnih.govnih.gov For the synthesis of flavone C-glycosides, C-glycosyltransferases (CGTs) are of particular interest. mdpi.comnih.gov CGTs facilitate the formation of a robust C-C bond between the sugar and the flavonoid scaffold, a linkage that is more resistant to enzymatic and acid hydrolysis compared to O-glycosidic bonds. nih.gov The biosynthesis of C-glycosyl flavones in plants often involves the action of a CGT on a 2-hydroxyflavanone (B13135356) intermediate, followed by dehydration. nih.govmdpi.com

Glycosidases: While their natural role is the hydrolysis of glycosidic bonds, under specific conditions (e.g., reverse hydrolysis or transglycosylation), glycosidases can be employed for their synthesis. mdpi.com Glycosynthases, which are engineered glycosidases, are particularly effective for forming glycosidic linkages without the risk of product hydrolysis. nih.gov

A variety of enzymes have been utilized for the glycosylation of flavonoids, each with specific donor and acceptor requirements. The choice of enzyme is critical for achieving the desired glycosylation pattern. nih.gov

Table 1: Enzymes in Flavonoid Glycosylation

| Enzyme Type | Function | Key Features |

| Glycosyltransferases (GTs) | Catalyze sugar transfer from activated donors | High regio- and stereoselectivity |

| C-Glycosyltransferases (CGTs) | Form stable C-C glycosidic bonds | Produce hydrolysis-resistant glycosides |

| Glycosidases | Can synthesize glycosidic bonds via reverse hydrolysis | Readily available, but reactions can be reversible |

| Glycosynthases | Engineered glycosidases for synthesis | No hydrolytic activity, high yields |

Lipases are versatile enzymes that can catalyze acylation reactions in non-aqueous media with high regioselectivity. nih.govnih.gov This property is exploited in the synthesis of acetylated flavone glycosides, where specific hydroxyl groups on the sugar moiety are targeted for acylation. nih.gov

The lipase-catalyzed acylation of flavonoid glycosides is a one-step process that offers several advantages over chemical methods, including milder reaction conditions and the avoidance of protecting group manipulations. nih.gov Candida antarctica lipase (B570770) B (CALB) is a commonly used lipase for the regioselective acylation of flavonoids. nih.gov The choice of solvent and acyl donor is crucial for optimizing the reaction yield and selectivity. nih.govnih.gov For instance, the acylation of isoquercitrin (B50326) has been achieved using a lipase with vinyl cinnamate (B1238496) as the acyl donor in a dry organic medium. nih.gov

Chemical Synthesis Methodologies for Flavone C-Glycosides

While chemoenzymatic methods offer elegance and selectivity, chemical synthesis remains a powerful and flexible approach for accessing flavone C-glycosides, particularly for novel structures not readily accessible through enzymatic routes.

The total synthesis of flavone C-glycosides is a complex undertaking that requires the strategic formation of the key C-C bond between the flavone and the hexose (B10828440). A common strategy involves the O-to-C glycosyl rearrangement of a sugar moiety attached to an aryl system. researchgate.net This is often followed by the construction of the fused tetracyclic ring system characteristic of these natural products. researchgate.net

Another key step is the aldol (B89426) condensation of a C-glucosyl phloroacetophenone derivative with a substituted benzaldehyde (B42025) to form a C-glucosylchalcone, which is then cyclized to the flavone core. nih.gov These methods, while often lengthy, provide access to a wide range of C-glycosylated flavones and allow for the introduction of diverse substituents on both the flavonoid and sugar moieties. researchgate.netnih.gov

Semi-synthesis offers a more convergent and often more efficient route to complex flavone glycosides by starting from readily available natural flavonoid scaffolds. researchgate.net This approach is particularly useful when the starting material already contains a significant portion of the target molecule's structure. researchgate.net

For example, scutellarin, a naturally occurring flavonoid glycoside, can be used as a starting material for the synthesis of other bioactive flavonoids and their glycosides. researchgate.netresearchgate.net The strategy may involve the glycosylation of a chalcone (B49325) acceptor followed by cyclization to form the flavone scaffold, a method with broad applicability. researchgate.net This approach significantly reduces the number of synthetic steps and can facilitate the production of sufficient quantities of the target compounds for biological evaluation. researchgate.net

Advanced Derivatization Techniques for Hydroxylated and Acetylated Flavones

The biological properties of flavonoids can be significantly modulated by the derivatization of their hydroxyl groups. nih.gov Acetylation, in particular, has been shown to enhance the bioavailability and metabolic stability of flavonoids. nih.gov

Advanced derivatization techniques focus on the selective modification of the flavonoid core and its glycosidic extensions. The conversion of hydroxyl groups to acetamide (B32628) groups is one such strategy, which can influence the molecule's flexibility, polarity, and lipophilicity. nih.gov The synthesis of these derivatives often involves the sequential and controlled reaction of the flavonoid with acetylating agents, with the reaction conditions tailored to achieve the desired degree of acetylation. nih.gov The successful acetylation can be confirmed by spectroscopic methods such as 1H-NMR, where the disappearance of hydroxyl proton signals and the appearance of new signals corresponding to the acetyl groups are indicative of the modification. nih.gov

Selective Hydroxylation and Oxygenation Strategies

The introduction of hydroxyl groups at specific positions on the flavone backbone is a critical step in determining the final structure and biological properties of the derivative. Both chemical catalysis and biocatalysis offer powerful tools for achieving this regioselectivity.

A notable chemical approach involves a Ruthenium(II)-catalyzed direct C-H oxygenation protocol. nih.gov This method provides an efficient pathway for installing a hydroxyl group onto various flavone and chromone (B188151) scaffolds. nih.gov The catalytic system allows for site-selective hydroxylation, which is a significant advancement for creating analogues of potent bioactive compounds. nih.gov

Enzymatic strategies, particularly those employing microbial systems or isolated enzymes, provide an alternative with high specificity. In the biosynthesis of flavonoids, flavanones can be converted to flavones by flavone synthases (FNS), which include cytochrome P-450 mixed-function oxidases and dioxygenases. nih.gov These enzymes can be harnessed to produce specific flavone cores. Furthermore, engineered microbial hosts like Escherichia coli can be equipped with flavanone (B1672756) 3β-hydroxylase from plant sources, such as Citrus species, to introduce hydroxyl groups at the C-3 position, leading to the formation of flavonols. nih.gov This biosynthetic approach, which effectively hydroxylates the flavanone precursor, is integral to creating a diverse range of hydroxylated flavone structures that can serve as substrates for subsequent glycosylation and acylation. nih.govnih.gov

| Method | Catalyst/Enzyme | Substrate Type | Outcome | Reference |

| Chemical C-H Oxygenation | Ru(II) Complex | Flavone, Chromone | Site-selective installation of hydroxyl groups on the core scaffold. | nih.gov |

| Enzymatic Hydroxylation | Flavanone 3β-hydroxylase | Flavanones (e.g., Naringenin) | Hydroxylation at the C-3 position to form flavonols. | nih.gov |

| Enzymatic Dehydration | Dehydratase | 2-hydroxyflavanone-C-glucosides | Selective formation of flavone-6-C-glucosides. | nih.gov |

Targeted Acetylation and Deacetylation in Vitro

Acylation, specifically acetylation, of the sugar units attached to a flavone core is a key strategy for modifying the physicochemical properties of the molecule. acs.org In vitro enzymatic methods are particularly favored for their high regioselectivity, often targeting specific hydroxyl groups on the carbohydrate moieties. researchgate.net

Lipases are widely used biocatalysts for the regioselective acylation of flavonoid glycosides. nih.gov The enzyme Lipase B from Candida antarctica (often immobilized as Novozym 435) is highly versatile and efficient for the transesterification of flavonoid glycosides in anhydrous conditions. researchgate.net Similarly, lipase from Thermomyces lanuginosus exhibits remarkable regioselectivity for the primary 6-OH group of glucose in acylation reactions. acs.org This specificity is crucial for selectively acetylating a deoxyhexose unit attached to the core C-hexose. The choice of acyl donor is also important; vinyl esters like vinyl acetate (B1210297) are commonly used because the vinyl alcohol byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium toward product formation. researchgate.net Solvent-free systems using reagents like triacetin (B1683017) as both the acetyl donor and solvent have also been developed, offering an eco-friendly process with high conversion rates for glycosylated flavonoids. researchgate.net

The enzymatic acylation approach is generally more successful with flavonoid glycosides than with aglycones because the enzymes specifically target the hydroxyl groups of the sugar, whereas the reactive hydroxyls on the aglycone's B-ring are harder to selectively acylate. researchgate.net A preparatory glucosylation step can therefore be an effective strategy to enable subsequent targeted acylation. acs.org While acetylation is a well-documented strategy for derivatization, targeted deacetylation is less commonly employed for synthetic purposes but can be achieved through the use of specific esterases or by altering pH conditions to induce hydrolysis.

| Enzyme | Acyl Donor | Target Moiety | Key Finding | Reference |

| Candida antarctica Lipase B (CALB/Novozym 435) | Various acyl donors | Hydroxyl groups on sugar units | Widely used and efficient for transesterification of flavonoid glycosides in organic solvents. | researchgate.net |

| Thermomyces lanuginosus Lipase | Vinyl esters (C8-C16) | 6-OH of glucose | High regioselectivity for the primary hydroxyl group of glucose. | acs.org |

| Lipozyme RM IM | Vinyl acetate | (-)-Epigallocatechin-3-O-gallate | Achieved 83.2% conversion in an acetonitrile (B52724)/isopropanol system. | researchgate.net |

Combinatorial Biosynthesis for Flavone Derivative Libraries

Combinatorial biosynthesis has emerged as a powerful platform for producing a wide array of natural and unnatural flavonoids by engineering metabolic pathways in microbial hosts. nih.govresearchgate.net This approach allows for the systematic combination of genes from different organisms to create novel biosynthetic pathways capable of generating complex molecules like flavone C-glycosides with acetylated sugar units.

The process typically begins by establishing a pathway in a host such as E. coli to produce a core flavanone intermediate, such as naringenin (B18129) (from tyrosine) or pinocembrin (B1678385) (from phenylalanine). nih.gov This requires the co-expression of several enzymes, including a phenylalanine ammonia-lyase, a ligase, a chalcone synthase, and a chalcone isomerase. nih.gov

To generate the flavone core, a flavone synthase I (FNS I) gene can be introduced, which converts the flavanone into a flavone (e.g., naringenin to apigenin). nih.gov For the crucial C-glycosylation step, a C-glycosyltransferase (CGT) is required. In cereals, flavone C-glycosides are synthesized via a unique pathway where a CGT acts on a 2-hydroxyflavanone intermediate, which exists in equilibrium with its open-chain dibenzoylmethane (B1670423) tautomer. nih.gov The resulting 2-hydroxyflavanone-C-glucoside is then dehydrated to form the stable flavone C-glycoside. nih.gov

Further "decorations" can be installed by introducing additional enzymes. An O-glycosyltransferase could attach a deoxyhexose to the C-linked hexose, and a specific acyltransferase could subsequently acetylate this second sugar unit. By mixing and matching genes for different hydroxylases, glycosyltransferases, and acyltransferases within an engineered microbial host, it is possible to construct a library of diverse flavone derivatives. nih.govresearchgate.net This strategy holds great promise for the customized synthesis of complex flavonoids that are difficult to obtain from natural sources or through traditional chemical synthesis. nih.gov

| Biosynthetic Step | Enzyme Class | Function | Reference |

| Flavanone Production | Phenylalanine ammonia-lyase, Chalcone synthase, Chalcone isomerase | Converts amino acid precursors (tyrosine, phenylalanine) to flavanones. | nih.gov |

| Flavone Formation | Flavone Synthase I (FNS I) | Converts flavanones to flavones (e.g., naringenin to apigenin). | nih.gov |

| C-Glycosylation | C-Glycosyltransferase (CGT) | Attaches a hexose unit to the flavone core, often at C-6 or C-8, via a 2-hydroxyflavanone intermediate. | nih.gov |

| O-Glycosylation/Acylation | O-Glycosyltransferases, Acyltransferases | Adds and modifies secondary sugar units to create complex glycosides. | researchgate.net |

Iv. Cutting Edge Analytical Methodologies for Structural Elucidation of Flavone Base + 3o, C Hex Acetyldhex

High-Resolution Mass Spectrometry (HRMS and MSn) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is the initial and fundamental step in the structural analysis of novel compounds. By providing a highly accurate mass measurement, often to within 5 ppm, HRMS allows for the confident determination of the elemental composition and, consequently, the molecular formula of the "Flavone base + 3O, C-Hex-AcetyldHex". nih.govnih.gov This high specificity is crucial for distinguishing between isobaric ions and differentiating acyl groups, such as an acetyl group, from sugar residues that may have the same nominal mass. nih.gov

Tandem mass spectrometry (MS/MS or MSn) experiments, typically involving collision-induced dissociation (CID), are used to fragment the molecule and gain detailed structural insights. nih.govnih.gov C-glycosylflavones exhibit distinct fragmentation patterns compared to their O-glycosyl counterparts. The carbon-carbon bond between the sugar and the flavone (B191248) aglycone is significantly more stable than the C-O glycosidic bond. nih.gov Consequently, fragmentation does not typically result in the loss of the entire sugar moiety. Instead, the fragmentation pattern is dominated by cross-ring cleavages within the sugar units. nih.govnih.govmdpi.com

Key fragmentation pathways include:

Sugar Moiety Cleavage: The primary fragmentation involves the rupture of C-C bonds within the hexose (B10828440) and acetyl-deoxyhexose rings. These cleavages are denoted using the Domon and Costello nomenclature, with characteristic neutral losses of 60, 90, and 120 Da from the hexose unit, corresponding to fragments like 0,3X, 0,2X, and 0,1X ions. nih.gov

Acetyl Group Loss: The presence of an acetyl group on the deoxyhexose is indicated by a neutral loss of 42 Da (ketene, CH₂CO) or 60 Da (acetic acid, CH₃COOH) from the precursor or fragment ions. nih.gov

Water Loss: Dehydration, or the loss of water molecules (18 Da), is a common fragmentation event from both the sugar moieties and the flavonoid core. mdpi.com

Aglycone Fragmentation: While less common, subsequent fragmentation (MSn) of the primary fragment ions can induce cleavages in the flavone C-ring, such as retro-Diels-Alder (RDA) reactions, providing information about the substitution pattern on the A and B rings. nih.gov

| Observed Neutral Loss / Fragment Ion | Structural Implication | Reference |

|---|---|---|

| [M-H - 42]⁻ or [M+H - 42]⁺ | Loss of an acetyl group (ketene) | nih.gov |

| [M-H - 90]⁻ or [M+H - 90]⁺ | 0,3X-type cross-ring cleavage of a hexosyl moiety | nih.gov |

| [M-H - 120]⁻ or [M+H - 120]⁺ | 0,2X-type cross-ring cleavage of a hexosyl moiety | nih.govmdpi.com |

| [M-H - H₂O]⁻ | Loss of a water molecule | mdpi.com |

Flavonoids often exist as numerous structural isomers, such as those with glycosylation at the C-6 versus the C-8 position. While these isomers have identical masses, their fragmentation patterns in tandem MS can be distinct, allowing for their differentiation. mdpi.comnih.gov The steric environment around the C-glycosidic bond influences the fragmentation cascade, leading to variations in the relative abundances of the resulting fragment ions. nih.govnih.gov

For C-6 and C-8 isomers, the relative intensities of the sugar-derived fragment ions can be diagnostic. nih.gov For instance, studies on flavone di-C-glycosides have shown that the hierarchical fragmentation in MSn experiments can help identify the sugar's nature and position. The relative abundance of specific ions, such as the [M-H - 120]⁻ ion versus the [M-H - 90]⁻ ion, can vary significantly between a C-6 and a C-8 isomer, providing a basis for their distinction. nih.gov In some cases, specific MS³ fragment ions can serve as diagnostic markers for the aglycone type and the glycosylation positions. nih.gov

| Isomeric Feature | MS/MS Differentiation Approach | Reference |

|---|---|---|

| C-6 vs. C-8 Glycosylation | Comparison of the relative abundances of fragment ions from sugar cleavages (e.g., [M-H - 90]⁻ vs. [M-H - 120]⁻). | nih.govnih.gov |

| Sugar Anomers (e.g., glucose vs. galactose) | Generally not distinguishable by MS/MS alone; requires NMR. | researchgate.net |

| Positional Acetylation | Often challenging by MS alone; fragmentation may not be specific enough to the position. Requires NMR for confirmation. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides crucial information on mass and connectivity, NMR spectroscopy is unparalleled in its ability to deliver a complete and unambiguous three-dimensional structural assignment. nih.govanalis.com.my A suite of 1D and 2D NMR experiments is employed to piece together the entire molecular puzzle.

A combination of NMR experiments is used to assign every proton and carbon signal in the molecule. analis.com.my

1D NMR: ¹H NMR provides information on the number and chemical environment of protons, revealing signals for the aromatic A- and B-rings, anomeric protons of the sugars, and the characteristic methyl singlet of the acetyl group. nih.govresearchgate.net ¹³C NMR shows all carbon atoms, including the carbonyls, aromatic carbons, and sugar carbons. x-mol.com

2D NMR: These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), which is essential for tracing the proton networks within each sugar ring. nih.govresearchgate.net

HMQC or HSQC (Heteronuclear Multiple/Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on their known proton assignments. nih.gov

NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which is vital for determining stereochemistry, such as the relative orientation of the sugar units and the aglycone. nih.govresearchgate.net

| NMR Experiment | Primary Information Yielded | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons (aromatic, anomeric, acetyl). | analis.com.myresearchgate.net |

| ¹³C NMR | Chemical shifts of all carbon atoms (flavonoid skeleton, sugars). | analis.com.myx-mol.com |

| COSY | ¹H-¹H spin-spin coupling correlations; traces proton networks. | nih.gov |

| HSQC/HMQC | One-bond ¹H-¹³C correlations; assigns carbon signals. | |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations; establishes connectivity between structural units. | researchgate.net |

| NOESY/ROESY | Through-space ¹H-¹H correlations; confirms stereochemistry and linkage positions. | researchgate.net |

The definitive assignment of the C-glycosidic bond to either the C-6 or C-8 position of the flavone A-ring is achieved using the HMBC experiment.

For a C-6 glycoside: A key long-range correlation will be observed between the anomeric proton of the hexose (H-1'') and the flavone carbons C-6, C-5, and C-7.

For a C-8 glycoside: The anomeric proton (H-1'') will show correlations to the flavone carbons C-8, C-7, and C-9.

The anomeric configuration (α or β) of the glycosidic linkage is determined from the ¹H NMR spectrum by measuring the coupling constant between the anomeric proton and its adjacent proton (³JH-1'',H-2''). A large coupling constant (typically ~7-8 Hz) is indicative of a trans-diaxial relationship, suggesting a β-anomeric configuration for sugars like glucose, while a smaller coupling constant (~2-3 Hz) suggests an α-configuration. nih.gov

NMR spectroscopy is essential for pinpointing the exact location of the acetyl group on the deoxyhexose moiety and confirming the stereochemistry of the sugars.

Acetylation Sites: The position of the acetyl group is confirmed by two key observations. First, the proton attached to the carbon bearing the acetyl group experiences a significant downfield shift in the ¹H NMR spectrum compared to its non-acetylated form. researchgate.net Second, a definitive HMBC correlation will be observed between the methyl protons of the acetyl group (a singlet around δ 1.9–2.1 ppm) and the ester carbonyl carbon (~170 ppm), as well as the carbon of the sugar to which it is attached. researchgate.net

Sugar Stereochemistry: Differentiating between sugar epimers, such as glucose and galactose (which differ only in the stereochemistry at C-4), is accomplished by a detailed analysis of the proton-proton coupling constants (J-values) throughout the sugar's spin system, obtained from the ¹H and COSY spectra. The specific pattern of coupling constants is unique to the sugar's stereochemistry. Additionally, the ¹³C chemical shifts of the sugar carbons are highly sensitive to stereochemical changes and can be compared to literature values for confirmation. researchgate.netresearchgate.net

Chromatographic Separations for Complex Mixture Analysis

Analysis of this compound typically begins with its separation from a complex natural extract matrix, which may contain dozens to hundreds of related flavonoids and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. nih.gov For compounds like the target molecule, reversed-phase (RP) chromatography is most common, typically employing a C18 (octadecyl-silica) stationary phase. mdpi.com The separation is achieved by gradient elution, where the mobile phase composition is changed over time to effectively resolve compounds with differing polarities. A common mobile phase system consists of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) added to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. UHPLC is particularly advantageous for resolving closely related isomers of complex flavonoids, such as different positional isomers of acylated glycosides, which may be difficult to separate using conventional HPLC. nih.gov The ability of UHPLC-MS/MS to separate and identify numerous positional isomers of malonylated flavonoid glycosides has been demonstrated, showcasing its power in analyzing complex mixtures. nih.gov

Table 1: Typical HPLC/UHPLC Parameters for Analysis of Acetylated Flavone Glycosides

| Parameter | Typical Specification | Rationale/Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, <2 µm for UHPLC) | Provides effective separation based on hydrophobicity. UHPLC columns offer higher efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidifier sharpens peaks by ensuring consistent ionization state of phenolic compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier used to elute less polar compounds from the column. |

| Elution Mode | Gradient | Allows for the separation of a wide range of compounds with varying polarities in a single run. |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UHPLC) | Optimized for column dimensions and particle size to achieve efficient separation. |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and can improve peak shape by reducing mobile phase viscosity. mdpi.com |

| Detection | Photodiode Array (PDA) or UV-Vis (e.g., 270 nm, 340 nm); Mass Spectrometry (MS) | PDA provides UV spectra useful for class identification. MS provides mass information for identification. nih.govcsic.es |

While analytical HPLC/UHPLC is used for identification and quantification, it does not yield sufficient material for complete structural confirmation by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. For this purpose, preparative chromatography is essential. nih.gov The goal is to isolate the target compound, such as this compound, in milligram quantities with high purity (typically >95%). nih.gov

The process often involves a multi-step strategy. An initial crude extract is first fractionated using techniques like medium-pressure liquid chromatography (MPLC) or column chromatography with polyamide resin to enrich the flavonoid fraction. researchgate.netrsc.org Following this enrichment, preparative high-performance liquid chromatography (prep-HPLC) is employed for the final purification. nih.gov Prep-HPLC uses larger columns and higher flow rates than its analytical counterpart to handle larger sample loads. The fractions corresponding to the target peak are collected, and their purity is verified by analytical HPLC before solvent evaporation. nih.govnih.gov In some cases, high-speed counter-current chromatography (HSCCC) is used as an effective purification step prior to or in combination with prep-HPLC, particularly for separating compounds from complex natural product extracts. nih.govnih.govrsc.orgresearchgate.net

Table 2: Example Multi-Step Isolation Scheme for a Target Flavone Glycoside

| Step | Technique | Stationary/Solvent Phase | Objective |

|---|---|---|---|

| 1. Initial Fractionation | Medium-Pressure Liquid Chromatography (MPLC) or Polyamide Column | Polyamide resin with a stepwise gradient of ethanol (B145695) in water. | Remove highly polar or non-flavonoid compounds; enrich the target fraction. rsc.org |

| 2. Intermediate Purification | High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., ethyl acetate (B1210297)/n-butanol/water). nih.gov | Separate target compound from other major components based on partition coefficient. |

| 3. Final Purification | Preparative RP-HPLC | C18 column with a methanol/water or acetonitrile/water gradient. nih.gov | Isolate the target compound to a high degree of purity (>95%). |

| 4. Purity Check | Analytical HPLC-PDA | C18 column with a fast gradient. | Confirm the purity and identity of the isolated compound. nih.gov |

Hyphenated Techniques for Comprehensive Profiling and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex molecules like acetylated flavone glycosides.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the most powerful tool for the initial identification of flavonoid glycosides in an extract. nih.gov High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments involve isolating the parent ion and fragmenting it to reveal structural details. nih.gov

For a compound like this compound, MS/MS analysis can typically identify:

The Aglycone Core: Through characteristic fragmentation patterns of the flavone ring system.

The Sugar Moieties: By observing neutral losses corresponding to the sugar units. A C-glycosidic bond is stronger than an O-glycosidic bond, leading to characteristic cross-ring cleavages of the C-linked sugar rather than the loss of the entire sugar unit. nih.govmdpi.com

Acyl Groups: The loss of an acetyl group (42 Da) can be readily observed.

While LC-MS provides extensive structural clues, it often cannot definitively determine the exact substitution patterns or stereochemistry. nih.gov For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is required. researchgate.net After a compound is isolated by preparative chromatography, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed. mdpi.comresearchgate.net These experiments allow for the precise assignment of every proton and carbon in the molecule, confirming the flavone core structure, the nature and position of the sugar (e.g., C-6 vs. C-8), the inter-glycosidic linkages if any, and the specific hydroxyl group to which the acetyl group is attached. researchgate.netresearchgate.net

Table 3: Representative MS/MS Fragmentation Profile for a Hypothetical Acetylated Apigenin (B1666066) C-Hexoside

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

|---|---|---|---|

| 575 (Apigenin + C-Hexose + Acetyl) | 533 | 42 | Loss of acetyl group [M-H-42]⁻ |

| 485 | 90 | Cross-ring cleavage of C-hexose [M-H-90]⁻ | |

| 455 | 120 | Cross-ring cleavage of C-hexose [M-H-120]⁻ | |

| 269 | 306 | Loss of acetyl-hexose moiety (less common for C-glycoside) |

Note: Fragmentation of C-glycosides is complex; observed fragments and their intensities depend on the instrument and conditions used. nih.govnih.gov

The structural analysis of complex flavone glycosides is fraught with challenges. One of the most significant is the presence of numerous isomers. nih.gov For a molecule like this compound, isomers can arise from:

Positional Isomerism of the Aglycone: Different hydroxylation patterns on the flavone A and B rings.

Glycosylation Position: The hexose could be attached at the C-6 or C-8 position of the A ring, which are notoriously difficult to distinguish by MS alone. mdpi.com

Acetylation Position: The acetyl group could be attached to various hydroxyl groups on the sugar moiety.

These isomers often have very similar polarities, making them difficult to separate chromatographically, and they produce identical molecular ions in MS. nih.govnih.gov Distinguishing them requires high-efficiency UHPLC separations combined with careful analysis of subtle differences in MS/MS fragmentation patterns or, ultimately, isolation and NMR analysis. nih.govnih.gov

A second major challenge is that many interesting bioactive compounds are minor constituents in an extract. Their low concentration can make them difficult to detect above the chemical noise and to isolate in sufficient quantity for full structural elucidation. nih.gov Finally, the analysis is often hampered by the lack of commercially available authentic standards for these complex, substituted flavonoids. nih.govnih.gov This makes tentative identification based on LC-MS data reliant on fragmentation libraries and previously published literature, with definitive identification requiring complete de novo structural elucidation after isolation.

V. Metabolic Dynamics and Biotransformation of Flavone Derivatives in Biological Systems

In Planta Metabolic Transformations of Flavone (B191248) Glycosides

In their native plant environment, flavone glycosides are not static end-products but are part of a dynamic system of synthesis, storage, and degradation.

Flavone C-glycosides, characterized by a direct carbon-carbon bond between the flavone core and a sugar moiety, are notably more stable and resistant to enzymatic hydrolysis compared to their O-glycoside counterparts. mdpi.com This stability is a key feature of their turnover in plants. The biosynthesis in cereals, for instance, involves a C-glucosyltransferase (CGT) acting on a 2-hydroxyflavanone (B13135356) intermediate. mdpi.com This reaction forms 2-hydroxyflavanone C-glucosides, which are unstable and spontaneously dehydrate to yield a mix of 6C- and 8C-glucosyl flavones. mdpi.com However, in the plant, this process is controlled, leading predominantly to the accumulation of the 6C-glycoside isomers. mdpi.com

The structural diversity of flavone glycosides is generated by the sequential action of specific endogenous enzymes. Glycosylation is catalyzed by a large family of enzymes known as glycosyltransferases (GTs). researchgate.net For C-glycosides, specialized C-glycosyltransferases (CGTs) are responsible for attaching the sugar unit to the flavonoid core. mdpi.com An enzyme cloned from rice, OsCGT, has been identified as a key player in the C-glucosylation of 2-hydroxyflavanone precursors. mdpi.com

Further modification, such as the acetylation of the sugar moiety in "Flavone base + 3O, C-Hex-AcetyldHex," is carried out by acyltransferases. researchgate.net These enzymes typically use an acyl-CoA donor molecule, such as acetyl-CoA, to transfer the acyl group to a hydroxyl position on the sugar. researchgate.net This acylation can enhance the stability and solubility of the flavonoid C-glycoside. nih.gov These enzymatic steps—glycosylation and acylation—are crucial tailoring reactions that finalize the structure of the compound in the plant. nih.gov

In Vitro Enzymatic Hydrolysis and Conjugation of Flavone Glycosides

Outside the plant, the metabolic breakdown of flavone glycosides is often initiated by enzymatic hydrolysis, which cleaves the sugar and acetyl groups.

Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. nih.gov This hydrolysis is a critical step in the metabolism of flavonoid glycosides, as it releases the aglycone, which is often the more biologically active form. nih.govresearchgate.net A variety of enzymes can perform this function, including β-glucosidases, pectinases, and cellulases. nih.gov

The efficiency and specificity of these enzymes can vary significantly. For example, a β-glucosidase from the thermophilic archaeon Pyrococcus furiosus has been shown to effectively hydrolyze flavanone (B1672756) glycosides at high temperatures (95 °C). researchgate.net Studies have also demonstrated that enzyme mixes, such as snailase, can be highly effective for the broad-spectrum hydrolysis of flavonoid glycosides from various plant extracts. nih.gov In humans, β-glucosidases present in saliva, derived from both oral bacteria and epithelial cells, can hydrolyze flavonoid glucosides, initiating their metabolism directly in the oral cavity. researchgate.net However, this hydrolysis can be specific; for instance, salivary enzymes rapidly cleave glucose conjugates but not those with other sugars like rhamnose. researchgate.net

| Enzyme/Enzyme Source | Substrate Example | Action | Source Reference |

|---|---|---|---|

| β-glucosidase (from Pyrococcus furiosus) | Hesperidin, Naringin | Cleaves glucose moiety from flavanone glycosides to produce aglycones. | researchgate.net |

| Snailase (enzyme mix) | Flavonoid glycosides from various flower and leaf extracts | Effective hydrolysis of a wide range of flavonoid glycosides. | nih.gov |

| Human Salivary β-glucosidases | Quercetin (B1663063) 4'-glucoside, Genistein 7-glucoside | Hydrolyzes flavonoid glucosides to their respective aglycones in the oral cavity. | researchgate.net |

| β-glucosidase (from Eurotium amstelodami) | Rutin (B1680289) | Deglycosylates flavonoid glycosides to form aglycones. | nih.gov |

| Pectinase and Cellulase (B1617823) | Flavonoid glycosides from bergamot peel | Hydrolyzes glycosidic bonds. | nih.gov |

The removal of acetyl groups from acylated flavonoids is accomplished by esterase enzymes, specifically acetylhydrolases. This deacetylation is a key pathway in the metabolism of compounds like "this compound." While research on specific flavonoid acetylhydrolases is emerging, studies on model substrates provide significant insight into the process.

A purified cellulose (B213188) acetate (B1210297) (CA) esterase from Neisseria sicca SB demonstrates regioselective deacetylation of fully acetylated sugar molecules. nih.gov When acting on methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, the enzyme first removes the acetyl group at the C-3 position, followed by the C-2 position. nih.gov The acetyl groups at the C-4 and C-6 positions are removed at slower rates, indicating a sequential and selective pathway that ultimately leads to the completely deacetylated product. nih.gov This stepwise removal suggests that partially deacetylated intermediates are formed during the metabolic process. Other enzymes, such as the acetyl esterase from Trichoderma reesei, are also known to catalyze acyl transfers and could be involved in deacetylation. researchgate.net

Interconversion and Derivatization Pathways

Flavonoids are part of a complex biosynthetic and metabolic network, allowing for their interconversion and further derivatization. A flavone glycoside is not necessarily an end-point metabolite but can be a substrate for further enzymatic modification.

For example, flavonol glycosides can be chemically converted into anthocyanins through reduction and subsequent air oxidation, demonstrating the close biosynthetic relationship between different flavonoid classes. nih.gov Fungal biotransformation provides another route for interconversion. The fungus Eurotium amstelodami can convert the flavonol glycoside rutin into a series of other flavonoids by first deglycosylating it to quercetin-3-glucoside, followed by enzymatic dehydroxylation and methylation to create derivatives of isorhamnetin (B1672294) and kaempferol. nih.gov The final step is the removal of the remaining sugar to yield the respective aglycones. nih.gov

The core flavonoid structure itself arises from a branched pathway where a central flavanone intermediate can be directed toward different classes, including flavones, flavonols, and isoflavones, by the action of specific enzymes like flavone synthase (FNS) or flavanone 3-hydroxylase (F3H). nih.gov Furthermore, simple flavonoid glycosides can be substrates for additional derivatization. Using enzymes like lipases and glycosidases, it is possible to perform sequential acylation and glycosylation in vitro, creating more complex flavonoid esters from simpler glycoside precursors.

Oxidation and Reduction Reactions Affecting Flavone Core Structure

The flavone core structure is susceptible to a range of oxidation and reduction reactions, which are fundamental to both their biosynthesis and subsequent metabolism. nih.gov These reactions are often catalyzed by various enzymes and can significantly alter the biological properties of the flavone molecule.

Oxidation:

Oxidation reactions are a key feature of flavonoid metabolism. nih.govresearchgate.net The phenolic hydroxyl groups on the A and B rings of the flavone structure are particularly susceptible to oxidation. nih.gov This process is central to the antioxidant activity of flavonoids, as they can scavenge reactive oxygen species (ROS) by donating a hydrogen atom or an electron from these hydroxyl groups. nih.gov

Key enzymes involved in the oxidation of flavonoids include:

Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial in Phase I metabolism and can introduce hydroxyl groups onto the flavonoid skeleton. mdpi.com

Peroxidases (PODs) and Laccases (LACs): These enzymes are involved in the degradation of flavonoids. nih.gov For instance, increased POD activity has been linked to anthocyanin degradation. frontiersin.org

Flavone Synthases (FNS): These enzymes, belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family, catalyze the desaturation of the C2-C3 bond in flavanones to form the characteristic double bond of flavones. frontiersin.org

The oxidation of a flavonoid can lead to the formation of various metabolites, which may have altered or even enhanced biological activity compared to the parent compound. nih.govresearchgate.net

Reduction:

Reduction reactions also play a role in the biotransformation of flavones. While less common than oxidation in their catabolism, the reduction of certain bonds can occur. For example, the initial steps of flavonoid biosynthesis involve a series of enzymatic reactions, and the reverse processes can contribute to their degradation. nih.govfrontiersin.org

The redox state of the flavone molecule, influenced by these oxidation and reduction reactions, is a critical determinant of its biological function. For instance, the presence of a C2-C3 double bond in conjunction with a 4-oxo group is a key structural feature for the radical scavenging activity of many flavonoids. nih.gov

The metabolic interplay of these reactions is complex. For example, in the liver, flavone aglycones can undergo oxidation via cytochrome P450 enzymes (Phase I) followed by conjugation reactions (Phase II), such as glucuronidation or sulfation. mdpi.com Flavonoid glycosides, on the other hand, often require hydrolysis by gut microbiota to their aglycone form before they can be absorbed and further metabolized. mdpi.com

The following table summarizes the key enzymatic modifications and their effects on flavone derivatives:

| Modification | Enzyme Class | Substrate Example | Product Example | Effect on Compound |

| Glycosylation (O-linked) | Glycosyltransferases | Flavone aglycone | Flavone O-glycoside | Increases solubility and stability nih.gov |

| Glycosylation (C-linked) | Glycosyltransferases | 2-hydroxyflavanone | C-glycosyl flavone | Creates a stable C-C bond resistant to hydrolysis frontiersin.orgresearchgate.net |

| Acylation | Acyltransferases | Flavonoid glycoside | Acylated flavonoid glycoside | Modifies solubility and hydrophobicity nih.gov |

| Oxidation (Hydroxylation) | Cytochrome P450s | Flavone | Hydroxylated flavone | Alters biological activity mdpi.com |

| Oxidation (Desaturation) | Flavone Synthases | Flavanone | Flavone | Creates the core flavone structure frontiersin.org |

| Reduction | Various reductases | Flavone derivative | Reduced flavone derivative | Alters chemical structure and properties |

Vi. Structure Activity Relationship Sar Studies and Molecular Interactions of Flavone Base + 3o, C Hex Acetyldhex

Computational Chemistry and Molecular Modeling for SAR Analysis

Density Functional Theory (DFT) is a quantum mechanical method that provides a robust framework for understanding the structure-property relationships of flavonoids. mdpi.comnih.gov By calculating properties such as electron density distribution, orbital energies, and charge delocalization, DFT can predict the reactivity of different parts of the molecule. nih.gov For the flavone (B191248) backbone, DFT studies have shown that the presence and position of hydroxyl groups are critical determinants of electron delocalization and hydrogen-bonding capabilities, which in turn underpin their biological functions. mdpi.com The C2=C3 double bond in the C-ring allows for extensive charge delocalization between the A and B rings, a key feature influencing their antioxidant and other biological activities. nih.gov

DFT calculations can be used to determine the stability of different conformations of the flavonoid. For instance, studies on various flavone derivatives have shown that the planarity of the molecule, influenced by intramolecular hydrogen bonds, plays a significant role in its energetic stability. nih.govnih.gov The presence of a hydroxyl group at the C3 position, for example, can lead to a planar conformation through hydrogen bonding with the B-ring, which is not observed in flavones lacking this feature. nih.gov

Table 1: Predicted Electronic Properties of Flavonoid Structures using DFT

| Flavonoid Structure | Key DFT Finding | Predicted Impact on Reactivity |

|---|---|---|

| Unsubstituted Flavone | Significant charge delocalization across A, B, and C rings. nih.gov | The delocalized π-system provides stability to radical forms, enhancing antioxidant potential. |

| 3-Hydroxyflavone | Unique intramolecular hydrogen-bonding network and altered charge distribution on the γ-pyrone C-ring. mdpi.com | Enhanced rigidity and potentially unique interactions with biological targets. mdpi.com |

This table is generated based on general findings for flavonoid structures and illustrates the type of data obtainable through DFT analysis.

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. acs.orghep.com.cn This method is particularly useful when the 3D structure of the target protein is unknown. acs.org By aligning a set of known active molecules, a pharmacophore model can be generated that represents the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings required for binding. acs.orgnih.gov

For flavonoids, pharmacophore models have been successfully used to predict their binding to various enzymes and receptors. epa.govmdpi.com For instance, a study on flavonoids as inhibitors of 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) used this approach to identify novel and chemically diverse inhibitors. acs.org The generated pharmacophore models can then be used to screen large databases of compounds to identify new potential inhibitors. nih.govmdpi.com The acetylated hexose (B10828440) moiety of "Flavone base + 3O, C-Hex-AcetyldHex" would be a key feature in such models, influencing its interaction with the binding pockets of target proteins.

Influence of Flavone Core Hydroxylation Patterns on Bioactivity

The number and position of hydroxyl groups on the flavone skeleton are major determinants of its biological activity. nih.gov Hydroxylation patterns influence properties such as antioxidant capacity, enzyme inhibition, and interaction with cellular signaling pathways. nih.govnih.gov

The presence of hydroxyl groups on the B-ring, particularly a catechol group (3',4'-dihydroxy), is a significant structural feature for the antioxidant activity of flavonoids. nih.govacs.orgnih.gov This arrangement enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting radical through resonance. The oxidation of the 3' and 4' hydroxyl moieties is often the initial step in the radical scavenging process, leading to the formation of electrophilic intermediates that can further modulate cellular redox states. nih.gov

Studies have shown that the binding affinity of flavonols to proteins like bovine serum albumin increases with the number of hydroxyl groups on the B-ring, highlighting the importance of hydrogen bonding in these interactions. acs.orgnih.gov Furthermore, specific hydroxylation at the C3' and C4' positions has been found to remarkably enhance the inhibition of enzymes like aldose reductase. nih.gov The free hydroxyl groups on the B-ring are considered of greatest importance for the antioxidant properties of C-glycosylflavones. researchgate.net

The term "+3O" in "this compound" suggests the presence of three additional oxygen atoms beyond the basic flavone core. This could be in the form of hydroxyl groups or other oxygen-containing functionalities. Additional oxygenation, particularly hydroxylation, significantly alters the electronic structure of the flavone. The inductive effect of multiple hydroxyl groups can lower the oxidation potential of the molecule, making it a more potent antioxidant. nih.gov

Significance of C-Glycosidic Linkage on Stability and Biological Interactions

The attachment of a sugar moiety to the flavonoid core via a carbon-carbon (C-C) bond, as in C-glycosylflavonoids, has profound effects on the compound's properties. researchgate.netnih.gov The C-glycosidic bond is significantly more stable to acid hydrolysis and enzymatic cleavage by glycosidases compared to the C-O bond found in O-glycosides. nih.govresearchgate.netnih.gov This enhanced stability means that C-glycosylflavonoids are more likely to reach the colon intact, where they can be metabolized by intestinal bacteria. bohrium.comresearchgate.net

Table 2: Comparison of O-Glycoside and C-Glycoside Flavonoid Properties

| Property | O-Glycoside Flavonoids | C-Glycoside Flavonoids |

|---|---|---|

| Bond Stability | Less stable; susceptible to acid and enzymatic hydrolysis. researchgate.net | More stable; resistant to acid and enzymatic hydrolysis. nih.govresearchgate.netnih.gov |

| Metabolism | Often hydrolyzed in the small intestine. | Primarily metabolized by gut microbiota in the colon. bohrium.comresearchgate.net |

| Bioavailability | Variable, depends on the aglycone and sugar. | Generally lower absorption of monoglycosides. bohrium.comresearchgate.net |

| Antioxidant Activity | Aglycone is typically more potent than the glycoside. nih.gov | C-glycosylflavonoids can exhibit significant antioxidant activity. bohrium.com |

Enhanced Resistance to Enzymatic Hydrolysis

Flavonoid glycosides are susceptible to hydrolysis by various enzymes in vivo, such as β-glucosidases, which cleave the sugar moieties to release the aglycone. acs.org This enzymatic breakdown can significantly impact the bioavailability and metabolic fate of the flavonoid. The acylation of the sugar moiety, in this case, the acetylation of the deoxyhexose, serves as a protective shield for the glycosidic bond.

Research indicates that the presence of acyl groups, such as acetyl groups, on the sugar can sterically hinder the approach of hydrolytic enzymes to the glycosidic linkage. nih.govmdpi.com This modification effectively "wraps" the core flavonoid structure, protecting it from enzymatic attack and increasing its stability. mdpi.com For instance, enzymes like snailase and cellulase (B1617823) are often used to hydrolyze flavonoid glycosides to their aglycones, but the efficiency of this hydrolysis can be significantly reduced by acylation. frontiersin.org The acetyl group on the deoxyhexose of "this compound" would therefore be expected to enhance its residence time in biological systems by conferring resistance to enzymatic cleavage.

Table 1: Conceptual Comparison of Enzymatic Hydrolysis Rates

| Compound | Acetylation Status | Relative Rate of Enzymatic Hydrolysis | Rationale |

| Flavone base + 3O, C-Hex-dHex | Non-acetylated | High | The unprotected glycosidic linkage is accessible to hydrolytic enzymes like β-glucosidases. acs.org |

| This compound | Acetylated | Low | The acetyl group on the deoxyhexose provides steric hindrance, protecting the glycosidic bond from enzymatic cleavage. nih.govmdpi.com |

Modulation of Molecular Recognition and Binding Affinity

The interaction of a flavonoid with its molecular targets, such as proteins and enzymes, is a key determinant of its biological effect. The complex glycosylation and acetylation pattern of "this compound" plays a crucial role in modulating these interactions.

Molecular docking studies have shown that acylated flavonoids can exhibit strong binding affinities to various molecular targets, including enzymes like DNA gyrase and matrix metallopeptidases. researchgate.net The specific nature of the acyl group and its position can fine-tune these interactions. Therefore, the acetylated deoxyhexose moiety of "this compound" is critical for its molecular recognition, influencing how it fits into and interacts with the binding sites of its biological targets.

Role of Acetylated Deoxyhexose Moiety in Modulating Biological Activity

The acetylated deoxyhexose is not merely a passive addition to the flavone core; it is an active contributor to the molecule's biological profile, influencing its absorption, distribution, and interaction with cellular machinery.

Effects of Acetyl Groups on Lipophilicity and Molecular Recognition (Conceptual)

One of the most significant effects of acetylation is the increase in lipophilicity. researchgate.net Flavonoids, particularly in their glycosylated forms, can be highly polar, which limits their ability to cross lipid-rich biological membranes. researchgate.netresearchgate.net The addition of acetyl groups masks the polar hydroxyl groups on the sugar, making the molecule more lipid-soluble. mdpi.comnih.govmdpi.com

This increased lipophilicity has profound implications for the molecule's interaction with its environment. A more lipophilic compound can more readily partition into lipid bilayers, potentially enhancing its cellular uptake. nih.gov Furthermore, within the binding pocket of a receptor or enzyme, the acetylated sugar can engage in favorable hydrophobic interactions that may be unavailable to its non-acetylated counterpart. This alteration in lipophilicity is a key mechanism by which acetylation can enhance or modify the biological activity of flavonoids. nih.govbohrium.com Studies on various acetylated flavonoids have demonstrated that this increased lipophilicity can lead to improved anti-inflammatory and antimicrobial activities. nih.gov

Table 2: Conceptual Effect of Acetylation on Lipophilicity and Cellular Uptake

| Compound Feature | Effect | Consequence for Molecular Recognition |

| Masking of Hydroxyl Groups | Decreases polarity, increases lipophilicity. mdpi.commdpi.com | Enhanced ability to enter hydrophobic binding pockets of target proteins. nih.gov |

| Increased Lipophilicity | Improved partitioning into lipid membranes. nih.gov | Potentially increased cellular uptake and bioavailability. |

| Altered Steric Profile | Changes the size and shape of the sugar moiety. | Can either improve or hinder the fit into a specific receptor site, modulating binding affinity. nih.govencyclopedia.pub |

Contribution of Deoxyhexose Sugar to Receptor Specificity

The sugar component of a flavonoid glycoside is not just a solubilizing agent; it often plays a critical role in determining receptor specificity. nih.gov The type of sugar (e.g., glucose, rhamnose, arabinose), its stereochemistry, and its point of attachment to the flavone aglycone can direct the entire molecule to specific biological targets. nih.govnih.gov

Vii. Molecular Mechanisms of Action in Cellular Systems

Modulation of Cellular Signaling Pathways

Flavonoids are known to exert significant modulatory effects on key cellular signaling pathways that govern cell proliferation, inflammation, and survival. nih.gov This modulation occurs through direct and indirect interactions with protein kinases and transcription factors.

Flavone (B191248) compounds have been shown to interfere with several kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) and JNK-STAT pathways. nih.gov The MAPK pathways, which include ERK, JNK, and p38 kinases, are crucial for transducing extracellular signals to intracellular responses. Flavonoids can inhibit the phosphorylation and activation of these kinases. nih.govnih.gov For example, some flavonoids have been observed to inhibit the JNK and p38 pathways while activating the ERK pathway, leading to varied cellular outcomes such as protection against apoptosis or reduced inflammation. nih.gov

Specific flavones demonstrate distinct inhibitory patterns. Luteolin, for instance, can block the ATP binding site on the catalytic unit of Protein Kinase C (PKC), while Chrysin has been noted to inhibit tyrosine kinase activity. mdpi.com These interactions can suppress downstream events, such as the activation of transcription factors and the expression of inflammatory genes. nih.govnih.gov Acacetin has been found to induce apoptosis in certain cancer cells through the activation of the SAPK/JNK signaling pathway. mdpi.com

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.gov Flavonoids are potent inhibitors of the NF-κB signaling pathway. nih.govnih.gov Their inhibitory action often involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. nih.gov By stabilizing IκB-α, flavonoids block the translocation of NF-κB into the nucleus, thereby preventing the transcription of its target genes, which include pro-inflammatory cytokines and enzymes like COX-2. nih.govnih.gov

Several flavonoids, including Apigenin (B1666066) and Quercetin (B1663063), have been shown to completely inhibit the LPS-induced phosphorylation of IκB-α in intestinal epithelial cells. nih.gov Similarly, Chrysin has been reported to reduce NF-κB expression, contributing to its cardioprotective effects. nih.gov This targeted inhibition of NF-κB is a key mechanism behind the anti-inflammatory properties attributed to this class of compounds. nih.gov

Enzyme Inhibition and Activation Profiles

Flavonoids exhibit a broad spectrum of inhibitory activity against various enzymes, which plays a significant role in their molecular mechanism of action.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling pathways, making it a therapeutic target for type 2 diabetes. nih.gov Numerous flavonoids have been identified as inhibitors of PTP1B. nih.govnih.gov The inhibitory capacity is dependent on the structure of the flavonoid, including the nature, position, and number of substituents. nih.gov For instance, flavonoid C-glycosides like Orientin have demonstrated potent, dose-dependent, mixed-type inhibition of PTP1B, suggesting they could be explored for managing type 2 diabetes. nih.gov

Xanthine (B1682287) Oxidase (XO): This enzyme is crucial in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Its activity can also produce reactive oxygen species. Many flavonoids are potent inhibitors of xanthine oxidase. nih.govnih.gov The structure-activity relationship indicates that planar flavones and flavonols with a 7-hydroxyl group, such as Chrysin and Luteolin, are particularly effective inhibitors. nih.gov The inhibition of XO by flavonoids can reduce uric acid formation and oxidative stress. nih.govresearchgate.net